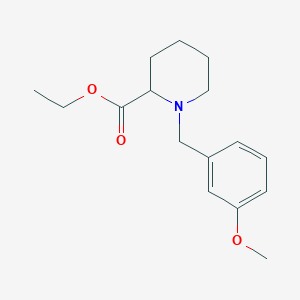
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the piperidine derivative.
Esterification: The final step involves the esterification of the piperidinecarboxylic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
- Ethyl 1-(3-ethoxybenzyl)-2-piperidinecarboxylate
- Ethyl 1-(3-methoxyphenyl)-2-piperidinecarboxylate
Uniqueness
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)15-9-4-5-10-17(15)12-13-7-6-8-14(11-13)19-2/h6-8,11,15H,3-5,9-10,12H2,1-2H3 |
InChI Key |
OPGQCFCUJBUTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
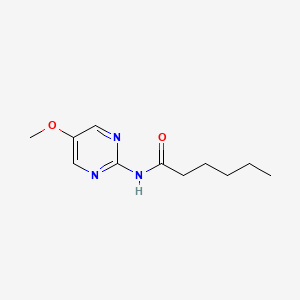
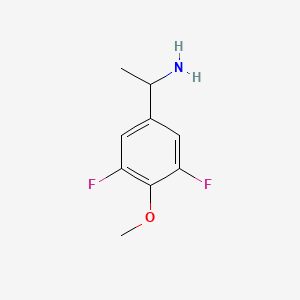
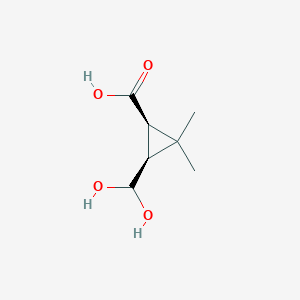

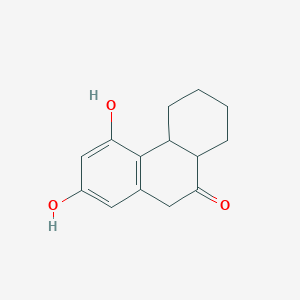
![6-{3-[(Trifluoromethyl)sulfanyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B8559642.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide](/img/structure/B8559646.png)
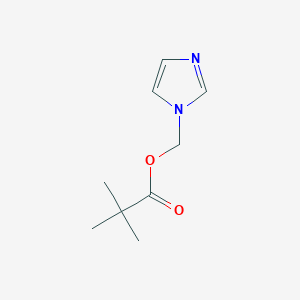
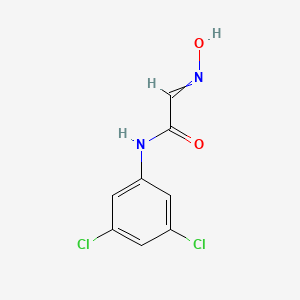
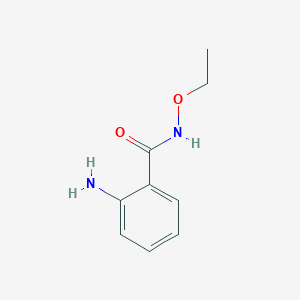

![6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B8559670.png)
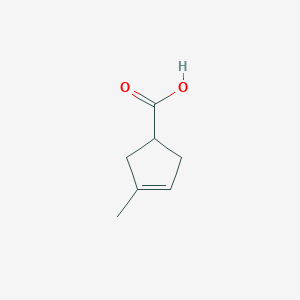
![[Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester](/img/structure/B8559684.png)
